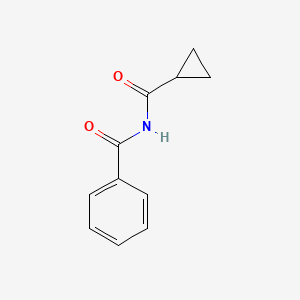

Benzamide, N-(cyclopropylcarbonyl)-

Description

BenchChem offers high-quality Benzamide, N-(cyclopropylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(cyclopropylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

756488-67-2 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(cyclopropanecarbonyl)benzamide |

InChI |

InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)12-11(14)9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) |

InChI Key |

KJIWWFBAXBQCRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Versatile N-Acylbenzamide Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The N-Acylbenzamide Core - A Privileged Scaffold in Medicinal Chemistry

N-acylbenzamide derivatives represent a remarkably versatile class of organic compounds, distinguished by a central benzamide core. This structural motif is a cornerstone in medicinal chemistry, featuring in a vast array of biologically active molecules. The inherent modularity of the N-acylbenzamide scaffold permits extensive chemical modifications, enabling the precise tuning of physicochemical properties and biological activities. This adaptability has fueled the development of a multitude of derivatives with a broad spectrum of therapeutic applications, including potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities. This in-depth technical guide provides a comprehensive overview of the current state of research on N-acylbenzamide derivatives, with a focus on their synthesis, diverse biological activities, structure-activity relationships, and underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies: Constructing the N-Acylbenzamide Backbone

The synthesis of N-acylbenzamide derivatives is most commonly achieved through the condensation reaction between a benzoic acid derivative and an amine. Various synthetic strategies have been developed to facilitate this crucial amide bond formation, ranging from classical methods to more contemporary and efficient protocols.

Method 1: Classical Acylation using Acyl Chlorides (Schotten-Baumann Reaction)

This robust and cost-effective method involves the activation of a carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine in the presence of a base.

Experimental Protocol: Synthesis of N-phenylbenzamide

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend benzoic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude benzoyl chloride can be used directly in the next step.

-

Amide Formation: Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve aniline (1.0 eq) and a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), in the same solvent.

-

Cool the amine solution to 0 °C in an ice bath.

-

Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid chloride and benzoic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1][2]

Method 2: Modern Amide Coupling using Carbodiimide Reagents

This method offers milder reaction conditions and is suitable for a wider range of functionalized substrates, making it a popular choice in drug discovery. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3][4][5][6]

Experimental Protocol: Synthesis of a Substituted N-Acylbenzamide using EDC/HOBt

-

Reaction Setup: To a solution of the desired benzoic acid derivative (1.0 eq) in a suitable solvent (e.g., DMF, DCM, or acetonitrile) at room temperature, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

-

Stir the mixture for 10-15 minutes to allow for the formation of the active ester intermediate.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq) to liberate the free amine.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acylbenzamide derivative.[3][4][5][6]

Caption: Generalized workflow for the synthesis of N-acylbenzamide derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

N-acylbenzamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[7] Two of the most prominent mechanisms are the inhibition of histone deacetylases (HDACs) and the disruption of tubulin polymerization.

N-Acylbenzamides as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[1] This deacetylation leads to a more condensed chromatin structure, generally resulting in the repression of gene transcription.[1] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[8] N-acylbenzamide-based HDAC inhibitors can reverse this effect, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][9]

Mechanism of Action as HDAC Inhibitors

The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The benzamide moiety often serves as the ZBG, coordinating with the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity.

Caption: Signaling pathway of HDAC inhibition by N-acylbenzamide derivatives.

Experimental Protocol: In Vitro HDAC Inhibition Assay

-

Reagents and Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developer solution, assay buffer, test compounds (N-acylbenzamide derivatives), and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 96-well microplate, add the HDAC enzyme to each well.

-

Add the diluted test compounds or controls to the respective wells.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Quantitative Data: HDAC Inhibitory Activity of N-Acylbenzamide Derivatives

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| NA | 95.2 | 260.7 | 255.7 | [10] |

| BA3 | 4.8 | 39.9 | >230 | [11] |

| 7j | 650 | 780 | 1700 | [9] |

| MS-275 (Entinostat) | - | - | - | [12] |

Note: IC50 values are indicative and can vary based on assay conditions.

N-Acylbenzamides as Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[13] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several N-acylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][14]

Mechanism of Action as Tubulin Polymerization Inhibitors

Many N-benzylbenzamide derivatives bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.

Caption: Pathway of tubulin polymerization inhibition by N-acylbenzamides.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents and Materials: Purified tubulin protein, GTP, tubulin polymerization buffer, a fluorescence-based tubulin polymerization assay kit, test compounds, and a known tubulin inhibitor (e.g., colchicine or nocodazole) as a positive control.

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the test compounds to the appropriate wells.

-

Prepare a tubulin/GTP mixture in polymerization buffer on ice.

-

Initiate polymerization by adding the tubulin/GTP mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity-based assays) over time.

-

-

Data Analysis: Plot the fluorescence intensity (or absorbance) versus time to generate polymerization curves. The inhibitory activity of the compounds is determined by their ability to decrease the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 value for each compound.[15][16][17]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibitory Activities

| Compound | Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 20b | A549 (Lung) | 15 ± 1.2 | 2.1 ± 0.1 | [8] |

| 20b | HCT116 (Colon) | 12 ± 0.9 | 2.1 ± 0.1 | [8] |

| 20b | MCF-7 (Breast) | 18 ± 1.5 | 2.1 ± 0.1 | [8] |

| 20b | HeLa (Cervical) | 27 ± 2.1 | 2.1 ± 0.1 | [8] |

| 16f (MY-1121) | SMMC-7721 (Liver) | 89.42 | - | [18] |

| 16f (MY-1121) | HuH-7 (Liver) | 91.62 | - | [18] |

| 8a | HepG2 (Liver) | 10.75 ± 0.48 µg/mL | - | [19] |

Neuroprotective Activity: Combating Neurodegenerative Diseases

N-acylbenzamide derivatives have also shown significant promise in the treatment of neurodegenerative disorders such as Alzheimer's disease.[20][21][22] Their neuroprotective effects are often attributed to their ability to inhibit cholinesterases.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Reference |

| B4 | 15.42 | - | [23] |

| N4 | 12.14 | - | [23] |

| C4 | 10.67 | - | [23] |

| 2-hydroxy-N-phenylbenzamides | 33,100 - 85,800 | 53,500 - 228,400 | [24][25][26] |

Antimicrobial and Anti-inflammatory Activities

Beyond their applications in oncology and neurology, N-acylbenzamide derivatives have demonstrated notable antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several N-acylbenzamide derivatives exhibit activity against a range of bacteria and fungi, including drug-resistant strains.[27][28]

Quantitative Data: Antimicrobial Activity (MIC values)

| Compound | Organism | MIC (µg/mL) | Reference |

| 5a | B. subtilis | 6.25 | [27] |

| 5a | E. coli | 3.12 | [27] |

| 6b | E. coli | 3.12 | [27] |

| 6c | B. subtilis | 6.25 | [27] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [29][30] |

| N-Pyrazolyl Benzamides | Various bacteria | 3.12 - 100 | [28] |

Anti-inflammatory Activity

Certain N-acylbenzamide derivatives have shown potent anti-inflammatory effects, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Activity | Reference |

| N-Pyrazolyl Benzamides | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity at 50 mg/kg | [31] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibitory activity (IC50) | 40 - 70 µg/mL | [29][30] |

Conclusion and Future Perspectives

The N-acylbenzamide scaffold has unequivocally established itself as a privileged and highly versatile platform in medicinal chemistry. The extensive body of research highlighted in this guide demonstrates its remarkable potential for the development of novel therapeutics for a wide range of diseases. The relative ease of synthesis and the ability to systematically modify its structure to fine-tune biological activity make it an exceptionally attractive starting point for drug discovery programs.

Future research in this area will likely focus on several key aspects:

-

Target Specificity: The development of derivatives with enhanced selectivity for specific enzyme isoforms (e.g., individual HDACs) to minimize off-target effects and improve therapeutic indices.

-

Novel Mechanisms of Action: Exploration of N-acylbenzamide derivatives that operate through novel or multiple mechanisms of action to address drug resistance.

-

Pharmacokinetic Optimization: Further chemical modifications to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds, enhancing their drug-like characteristics.

-

Combination Therapies: Investigating the synergistic effects of N-acylbenzamide derivatives in combination with other therapeutic agents to achieve enhanced efficacy.

The continued exploration of the vast chemical space accessible from the N-acylbenzamide core promises to yield a new generation of innovative and effective medicines to address unmet medical needs.

References

-

Request PDF. (n.d.). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

-

PubMed. (2022). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. [Link]

-

MDPI. (2022). Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. [Link]

-

PMC. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

-

MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

-

MDPI. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

-

The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. [Link]

-

PubMed. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

-

PubMed. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. [Link]

- Google Patents. (1996).

-

Semantic Scholar. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

-

ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

-

Hilaris Publisher. (2015). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. [Link]

-

Request PDF. (2025). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. [Link]

-

Request PDF. (2026). N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

-

MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

-

Frontiers. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. [Link]

-

ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. [Link]

-

MDPI. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. [Link]

-

ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

-

The Journal of Prevention of Alzheimer's Disease. (2017). EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 11. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain | MDPI [mdpi.com]

- 12. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. distantreader.org [distantreader.org]

- 20. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. nanobioletters.com [nanobioletters.com]

- 28. hilarispublisher.com [hilarispublisher.com]

- 29. mdpi.com [mdpi.com]

- 30. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Pharmacological Potential of the N-Cyclopropylbenzamide Scaffold

Abstract

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile binding capabilities and presence in numerous approved drugs.[1] The introduction of an N-cyclopropyl group offers a compelling strategy to enhance the pharmacological profile of benzamide derivatives by imposing conformational constraints and improving metabolic stability. This technical guide provides an in-depth exploration of the N-cyclopropylbenzamide scaffold, synthesizing current research to illuminate its diverse therapeutic potential. We will delve into its varied mechanisms of action, from kinase inhibition to the modulation of G-protein coupled receptors, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their therapeutic programs.

The N-Cyclopropylbenzamide Core: A Structurally-Rich Pharmacophore

Chemical Structure and Physicochemical Properties

The N-cyclopropylbenzamide scaffold consists of a central benzamide core where the amide nitrogen is substituted with a cyclopropyl ring. The amide bond, being planar and stable, can participate in hydrogen bonding as both a donor and an acceptor, a critical feature for molecular recognition at biological targets.[1] The cyclopropyl group is a small, rigid, and lipophilic moiety. Its introduction can significantly influence a molecule's conformation, pKa, and metabolic stability, often leading to improved oral bioavailability and reduced off-target effects compared to more flexible alkyl substituents.

The Strategic Advantage of the N-Cyclopropyl Group

The unique stereoelectronic properties of the cyclopropyl ring are key to its utility in drug design. Its high s-character imparts a degree of unsaturation and rigidity, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity for its target. Furthermore, the cyclopropyl group is generally more resistant to metabolic oxidation than linear alkyl chains, which can prolong the half-life of a drug candidate.

Diverse Pharmacological Activities and Therapeutic Targets

The N-cyclopropylbenzamide scaffold has been successfully integrated into a variety of molecular architectures, leading to compounds with a wide spectrum of biological activities.

Anti-inflammatory Potential via p38 MAPK Inhibition

Chronic inflammation is a key driver of numerous diseases. The p38 mitogen-activated protein kinase (MAPK) is a critical node in the inflammatory signaling cascade. A series of hybrid molecules combining benzophenone and N-cyclopropyl-3-methylbenzamide moieties have been developed as potent and selective p38α MAPK inhibitors.[2] One notable compound from this series demonstrated a p38α MAPK inhibitory activity with an IC50 of 0.027 µM and exhibited significant anti-inflammatory effects in cellular models.[2]

Caption: General workflow for the synthesis and characterization of N-cyclopropylbenzamide derivatives.

Detailed Experimental Protocol: Synthesis of a Generic N-Cyclopropylbenzamide

This protocol is a representative example based on common amidation procedures. [3][4] Materials:

-

Substituted benzoic acid (1.0 eq)

-

Thionyl chloride (1.2 eq) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Cyclopropylamine (1.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation (Method A):

-

To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of DMF.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is used immediately in the next step.

-

-

Amide Coupling (from Acid Chloride):

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve cyclopropylamine (1.5 eq) and TEA (3.0 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

-

Peptide Coupling (Method B):

-

Dissolve the substituted benzoic acid (1.0 eq), cyclopropylamine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction mixture with water and extract with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocols for Biological Evaluation

In Vitro Osteoclast Differentiation Assay

This protocol is adapted from methodologies used to evaluate inhibitors of RANKL-induced osteoclastogenesis. [5] Materials:

-

Bone marrow-derived macrophages (BMMs) from mice.

-

Alpha-MEM supplemented with 10% FBS, penicillin/streptomycin.

-

Macrophage colony-stimulating factor (M-CSF).

-

Receptor activator of nuclear factor kappa-B ligand (RANKL).

-

N-cyclopropylbenzamide test compound.

-

Tartrate-resistant acid phosphatase (TRAP) staining kit.

Procedure:

-

Cell Seeding: Seed BMMs in a 96-well plate at a density of 1x10⁴ cells/well and culture for 3 days in the presence of M-CSF (30 ng/mL).

-

Induction of Differentiation: After 3 days, replace the medium with fresh medium containing M-CSF (30 ng/mL), RANKL (50 ng/mL), and varying concentrations of the N-cyclopropylbenzamide test compound.

-

Culture: Culture the cells for an additional 4-5 days.

-

TRAP Staining:

-

Wash the cells with PBS and fix with 10% formalin for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain for TRAP activity according to the manufacturer's protocol.

-

-

Quantification:

-

Identify TRAP-positive multinucleated cells (≥3 nuclei) as osteoclasts.

-

Count the number of osteoclasts per well under a microscope.

-

Calculate the IC50 value of the test compound.

-

Summary of Structure-Activity Relationships (SAR)

The pharmacological activity of N-cyclopropylbenzamide derivatives is highly dependent on the substitution pattern on the benzamide ring and the nature of other appended moieties.

| Compound Class/Example | Target | Key Structural Features | Potency (IC₅₀) | Reference |

| Benzophenone Hybrids | p38α MAPK | N-cyclopropyl-3-methylbenzamide linked to a benzophenone | 0.027 µM | [2] |

| Piperazine Sulfonamide Derivative (5b) | RANKL-mediated Osteoclastogenesis | N-cyclopropylbenzamide linked to a piperazine sulfonamide | 0.64 µM | [5] |

| N-cyclopropyl-N-piperidinyl-benzamides | GPR119 | N-cyclopropyl and N-piperidinyl substitution on the amide | Not specified | [6] |

This data highlights that the N-cyclopropylbenzamide core can be effectively utilized as a building block. The overall activity is fine-tuned by the other parts of the molecule that engage with specific sub-pockets of the target protein. For instance, in the p38 MAPK inhibitors, the benzophenone moiety occupies a distinct region of the ATP-binding site. [2]

Future Perspectives and Conclusion

The N-cyclopropylbenzamide scaffold represents a versatile and highly valuable platform for modern drug discovery. The accumulated evidence demonstrates its potential across a remarkable range of therapeutic areas, including inflammation, oncology, and metabolic diseases. The inherent physicochemical advantages conferred by the N-cyclopropyl group—namely enhanced metabolic stability and conformational rigidity—make it an attractive component for lead optimization campaigns.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Semantic Scholar.

- Asif, M. (2015). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Walsh Medical Media. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators. (2012).

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

-

Encarnacion, A. M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]

-

Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]

-

Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978*. [Link]

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3465-3469. [Link]

-

Identification of a Benzamide Derivative that Inhibits Stress-Induced Adrenal Corticosteroid Synthesis. (2013). PLoS ONE, 8(9), e73521. [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.

-

New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (2023). Molecules, 28(19), 6954. [Link]

-

The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). International Journal of Molecular Sciences, 22(5), 2491. [Link]

- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. (1982). Journal of Medicinal Chemistry, 25(12), 1442-1446.

-

Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. rsc.org [rsc.org]

- 5. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]

Whitepaper: The Strategic Role of N-(Cyclopropylcarbonyl)benzamide in Heterocyclic Synthesis and Drug Discovery

Executive Summary

In modern synthetic and medicinal chemistry, the N-acylbenzamide pharmacophore serves as both a robust structural anchor for receptor binding and a versatile directing group for late-stage C–H functionalization. Specifically, the N-(cyclopropylcarbonyl)benzamide derivative occupies a privileged space. The cyclopropyl ring offers a unique combination of steric bulk, metabolic stability, and conformational rigidity that linear aliphatic chains lack. As a Senior Application Scientist, I have structured this technical guide to explore the dual utility of this moiety: its mechanistic role in transition-metal-catalyzed heterocyclic annulation and its critical application in the rational design of highly selective neurological therapeutics.

Mechanistic Foundations: N-Acylbenzamides in Heterocyclic Annulation

The synthesis of complex nitrogen-containing heterocycles—such as isoindolinones and isoquinolones—often relies on the activation of inert C–H bonds. N-acylbenzamides act as highly efficient bidentate directing groups in these transformations.

When subjected to Rhodium(III) or Ruthenium(II) catalysis, the amide nitrogen and the carbonyl oxygen coordinate the metal center, facilitating highly regioselective ortho-metalation. In the presence of alkynes or 1,3-enynes, the resulting rhodacycle intermediate undergoes migratory insertion followed by reductive elimination. This allylic C–H activation and subsequent 1,4-rhodium(III) migration constitutes a powerful, atom-economical method to construct electrophilic π -allylrhodium(III) species, ultimately yielding functionalized isoindolinones[1].

Furthermore, the presence of the N-acyl group significantly lowers the pKa of the amide N–H, promoting intramolecular hydrogen bonding (often with ortho-substituents like methoxy groups). This non-covalent interaction locks the substrate into a reactive conformation, dramatically increasing the electrophilicity of the system and dictating the stereochemical outcome of the cyclization[2].

Caption: Rh(III)-Catalyzed Oxidative Annulation of N-Acylbenzamides into Isoindolinones.

The Cyclopropylcarbonyl Advantage in Medicinal Chemistry

In drug discovery, the transition from a generic N-acyl group to a cyclopropylcarbonyl group is rarely accidental; it is a calculated stereoelectronic maneuver.

-

Steric Bulk Tolerance: Neurological targets like the Dopamine D2, D3, and D4 receptors exhibit distinct spatial tolerances within their binding pockets (D4 > D3 > D2). The cyclopropyl group provides the precise three-dimensional bulk required to maximize affinity for D3 and D4 receptors while sterically clashing with the more restricted D2 receptor pocket[3].

-

Metabolic Stability: Unlike linear alkyl chains which are susceptible to rapid β -oxidation, or benzyl groups which undergo benzylic hydroxylation via Cytochrome P450 enzymes, the cyclopropyl ring is highly resistant to oxidative degradation, improving the drug's pharmacokinetic half-life.

Case Study: Synthesis and SAR of YM-43611

The compound (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, known as YM-43611 , is a prime example of this rational design. By incorporating the cyclopropylcarbonyl moiety at the 4-amino position of the benzamide nucleus, researchers achieved a remarkable 110-fold selectivity for D4 over D2 receptors, yielding a potent antipsychotic agent capable of inhibiting apomorphine-induced climbing behavior in murine models[4].

Table 1: Structure-Activity Relationship (SAR) of N-Acylbenzamide Derivatives

| R1 Substituent (Acyl Group) | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Dopamine D4 Ki (nM) | Selectivity (D4/D2) |

| Acetyl (Linear) | > 500 | ~ 85.0 | ~ 15.0 | Moderate |

| Cyclopropylcarbonyl (YM-43611) | ~ 231 | 21.0 | 2.1 | 110-fold |

| Cyclobutylcarbonyl | ~ 280 | 28.0 | 3.2 | ~ 87-fold |

| Cyclopentylcarbonyl | ~ 300 | 35.0 | 4.5 | ~ 66-fold |

Data summarized from bulk tolerance studies on cloned dopamine receptors[3],[4].

Caption: Step-by-step synthetic workflow for the D3/D4 antagonist YM-43611.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: Synthesis of the N-(Cyclopropylcarbonyl)benzamide Scaffold

Objective: Selective N-acylation to construct the YM-43611 precursor without over-acylation.

-

Preparation: Dissolve 1.0 eq of the intermediate benzamide (e.g., 4-amino-5-chloro-2-methoxybenzamide derivative) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming acid chloride.

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without reacting with the electrophile.

-

Acylation: Cool the mixture to 0 °C. Dropwise, add 1.1 eq of cyclopropanecarbonyl chloride over 15 minutes. Causality: The slight excess ensures complete conversion, while the slow addition at 0 °C prevents exothermic degradation and limits di-acylation at the nitrogen.

-

In-Process Validation: After 2 hours of stirring at room temperature, analyze an aliquot via LC-MS.

-

Validation Criteria: The chromatogram must show the disappearance of the starting material peak and the dominance of the [M+H]+ mass corresponding to the mono-acylated product. TLC (DCM:MeOH 9:1) should reveal a distinct new spot with a higher Rf value.

-

-

Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Rh(III)-Catalyzed Oxidative Annulation to Isoindolinones

Objective: Conversion of the N-acylbenzamide into a complex heterocycle via C–H activation.

-

Catalyst Loading: In an oven-dried Schlenk tube, combine 1.0 eq of the synthesized N-(cyclopropylcarbonyl)benzamide, 1.2 eq of the 1,3-enyne, 5 mol% of [Cp∗RhCl2]2 , and 20 mol% of AgSbF6 . Causality: The silver salt abstracts the chloride ligands from the Rh precatalyst, generating the active, highly electrophilic cationic Rh(III) species.

-

Oxidant Addition: Add 2.1 eq of Cu(OAc)2 . Causality: Copper(II) acetate acts as the terminal oxidant required to reoxidize the Rh(I) species back to Rh(III) after reductive elimination, closing the catalytic cycle[1].

-

Reaction: Suspend the mixture in tert-amyl alcohol (t-AmOH) and stir at 110 °C for 16 hours.

-

In-Process Validation: Monitor via 1H -NMR of a crude micro-aliquot.

-

Validation Criteria: Successful C–H activation and annulation are confirmed by the loss of the ortho-aromatic proton signal (typically around δ 7.8-8.1 ppm) and the appearance of new signals corresponding to the cyclic isoindolinone core.

-

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove copper/rhodium salts, concentrate, and purify via silica gel chromatography.

References

-

[3] Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed (National Institutes of Health). Available at: [Link]

-

[4] Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

[2] Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au (ACS Publications). Available at:[Link]

-

[1] One-Carbon Oxidative Annulations of 1,3-Enynes by Catalytic C-H Functionalization and 1,4-Rhodium(III) Migration. Angewandte Chemie (via SciSpace). Available at:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Anticipated Crystal Structure and Synthesis of N-(cyclopropylcarbonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for N-(cyclopropylcarbonyl)benzamide has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. This guide, therefore, provides a detailed analysis of a closely related analogue, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, to offer valuable insights into the expected structural characteristics. Furthermore, a robust, field-proven protocol for the synthesis and crystallization of N-(cyclopropylcarbonyl)benzamide is presented to facilitate further research.

Introduction: The Significance of the N-Acylbenzamide Scaffold

N-acylbenzamides are a prominent structural motif in medicinal chemistry and materials science. The amide bond, combined with the aromatic benzoyl group and a variable acyl substituent, provides a scaffold for diverse biological activities and the formation of predictable supramolecular assemblies. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can introduce conformational rigidity, modulate metabolic stability, and enhance binding affinity to biological targets.[1] Therefore, understanding the three-dimensional structure of molecules like N-(cyclopropylcarbonyl)benzamide is crucial for rational drug design and the development of novel materials.

Structural Analysis of an Analogue: N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide

In the absence of a crystal structure for N-(cyclopropylcarbonyl)benzamide, we turn to the crystallographic data of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide as a valuable proxy. This molecule features three N-cyclopropylcarbamoyl groups attached to a central benzene ring, providing a clear example of the conformation and intermolecular interactions of the N-(cyclopropylcarbonyl) moiety in the solid state.[1][2]

Crystallographic Data

The crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide was solved in the monoclinic space group P2₁/c.[1][2] Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁N₃O₃ |

| Formula Weight | 327.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.3313 (4) |

| b (Å) | 8.9873 (3) |

| c (Å) | 12.7538 (4) |

| β (°) | 95.512 (2) |

| Volume (ų) | 1624.87 (11) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| R-factor | 0.045 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]

Molecular Conformation and Supramolecular Assembly

The crystal structure reveals a propeller-like conformation where the three amide groups are inclined with respect to the central benzene ring at angles of 26.5(1)°, 36.9(1)°, and 37.8(1)°.[1][2] This twisting is a result of supramolecular interactions. The molecules are linked by N—H⋯O hydrogen bonds, forming two-dimensional networks.[1][2] These sheets are further connected by C—H⋯O interactions.[1]

Caption: Supramolecular interactions in the crystal lattice of the analogue.

Experimental Protocols: Synthesis and Crystallization of N-(cyclopropylcarbonyl)benzamide

The following protocols are based on established methods for the synthesis of N-substituted benzamides and are expected to yield high-purity N-(cyclopropylcarbonyl)benzamide suitable for crystallization.[3][4][5]

Synthesis of N-(cyclopropylcarbonyl)benzamide

This procedure details the acylation of cyclopropanecarboxamide with benzoyl chloride.

Materials:

-

Cyclopropanecarboxamide

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxamide (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of N-(cyclopropylcarbonyl)benzamide.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are common techniques that can be employed.[6]

Recommended Solvents for Screening:

-

Ethanol

-

Methanol

-

Ethyl acetate

-

Acetone

-

Dichloromethane/Hexane mixture

-

Toluene

Procedure (Slow Evaporation):

-

Dissolve the purified N-(cyclopropylcarbonyl)benzamide in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it with a perforated cap or parafilm with small holes, and leave it undisturbed in a vibration-free environment.

-

Allow the solvent to evaporate slowly over several days to weeks.

Procedure (Vapor Diffusion):

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.

Anticipated Molecular Structure and Conformation

Based on the analogue and general principles of amide chemistry, the following structural features are anticipated for N-(cyclopropylcarbonyl)benzamide:

-

Planar Amide Bond: The central amide (N-C=O) bond is expected to be planar due to delocalization of the nitrogen lone pair into the carbonyl group.

-

Dihedral Angle: A key conformational feature will be the dihedral angle between the plane of the benzoyl group and the plane of the amide. This angle will be influenced by steric hindrance and crystal packing forces.

-

Intermolecular Interactions: In the solid state, it is highly probable that the molecules will be linked by N—H⋯O hydrogen bonds, forming chains or sheets. Weaker C—H⋯O interactions may also play a role in the overall crystal packing.

Conclusion

While the definitive crystal structure of N-(cyclopropylcarbonyl)benzamide remains to be determined, this guide provides a comprehensive framework for its investigation. The analysis of a close structural analogue offers valuable predictive insights into its molecular conformation and supramolecular chemistry. The detailed experimental protocols for its synthesis and crystallization are intended to empower researchers to pursue the definitive structural elucidation of this and related compounds, thereby advancing the fields of medicinal chemistry and materials science.

References

-

Kubicki, M., & Ebersbach, P. (2024). Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. Acta Crystallographica Section E: Crystallographic Communications, E80, 1194-1197. [Link]

-

Kubicki, M., & Ebersbach, P. (2024). Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. ResearchGate. [Link]

-

Haynes, G., & Woollins, J. D. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2299. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide, N-cyclopropyl-. PubChem. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Journal of Medicinal and Chemical Sciences, 7(9), 2341-2353. [Link]

-

Terada, Y., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(12), 1435-1440. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

NIST. (n.d.). N-cyclopropyl-N-methyl-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, N-(2-chlorophenyl)-2-[[[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl]amino]-. Retrieved from [Link]

-

PrepChem. (2019). Synthesis of N-cyclohexylbenzamide (Compound (2)-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2022). November 2022 CSD Data Update. Retrieved from [Link]

-

National Science Foundation Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]

-

NIST. (n.d.). N-cyclopentyl-N-methyl-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Science Foundation Public Access Repository. (2023). N -(5-Cyanononan-5-yl)benzamide. Retrieved from [Link]

- Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.

Sources

Methodological & Application

Step-by-step synthesis protocol for Benzamide, N-(cyclopropylcarbonyl)-

An Application Note and Protocol for the Synthesis of Benzamide, N-(cyclopropylcarbonyl)-

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Benzamide, N-(cyclopropylcarbonyl)-, a dicarbonyl compound featuring both benzoyl and cyclopropylcarbonyl moieties attached to a central nitrogen atom. The synthesis is achieved via a robust and widely applicable nucleophilic acyl substitution reaction, specifically the acylation of benzamide with cyclopropanecarbonyl chloride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed methodology, explains the rationale behind procedural choices, outlines necessary safety precautions, and provides a framework for the purification and characterization of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds through the nucleophilic attack of the nitrogen atom of benzamide on the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Overall Reaction:

Mechanism Rationale:

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The primary role of the base is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct.[1] If not neutralized, the HCl would protonate the starting benzamide, rendering it non-nucleophilic and halting the reaction. The use of an anhydrous solvent is critical, as the acyl chloride reagent is highly reactive towards water, which would lead to the formation of cyclopropanecarboxylic acid and reduce the overall yield.[2][3]

Below is a diagram illustrating the fundamental steps of the nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for the formation of N-(cyclopropylcarbonyl)benzamide.

Materials and Reagents

It is imperative that all reagents are handled in accordance with their respective Safety Data Sheets (SDS). All glassware should be oven-dried prior to use to ensure anhydrous conditions.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |

| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | 2.42 g | 20.0 | 1.0 |

| Cyclopropanecarbonyl chloride | 4023-34-1 | C₄H₅ClO | 104.54 | 2.30 g (2.0 mL) | 22.0 | 1.1 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 3.34 mL | 24.0 | 1.2 |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | 100 mL | - | - |

Detailed Experimental Protocol

The following protocol describes a general procedure that can be adapted and optimized as needed.

1. Reaction Setup:

-

To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum, add benzamide (2.42 g, 20.0 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

-

Stir the mixture at room temperature until the benzamide is fully dissolved.

-

Add triethylamine (3.34 mL, 24.0 mmol) to the solution via syringe.

2. Addition of Acyl Chloride:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

While maintaining vigorous stirring, add cyclopropanecarbonyl chloride (2.0 mL, 22.0 mmol) dropwise via syringe over 15-20 minutes. Caution: The reaction is exothermic. A slow addition rate is crucial to maintain the temperature below 5 °C.

-

A white precipitate (triethylamine hydrochloride) will form upon addition.

3. Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 12-16 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The starting benzamide should be consumed, and a new, less polar spot corresponding to the product should appear.[4]

4. Work-up and Isolation:

-

Upon completion, transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) - to remove excess triethylamine.

-

Saturated aqueous NaHCO₃ (2 x 50 mL) - to remove any unreacted acyl chloride and acidic impurities.[5]

-

Brine (1 x 50 mL) - to remove residual water.

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification and Characterization:

-

The crude product, likely an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

The purified product should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional group stretches (e.g., C=O, N-H if tautomerism occurs, though the imide form is expected).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): As an indicator of purity.

-

Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final product analysis.

Caption: A step-by-step workflow for the synthesis and analysis of N-(cyclopropylcarbonyl)benzamide.

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[2]

-

Cyclopropanecarbonyl Chloride: This reagent is a combustible, corrosive, and moisture-sensitive liquid.[3][6] It causes severe skin burns and eye damage.[2] It reacts violently with water to liberate toxic gas.[2][3] Always handle with extreme care, using chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Triethylamine (TEA): Flammable liquid and vapor. It is toxic if inhaled and causes severe skin and eye irritation.

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

-

General Precautions: Use an inert atmosphere (nitrogen or argon) to prevent contact of reagents with atmospheric moisture. Ensure all glassware is dry.[4]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Wet solvent or glassware.2. Inactive acyl chloride (hydrolyzed).3. Insufficient base. | 1. Ensure all glassware is oven-dried and solvent is anhydrous.2. Use a fresh bottle of acyl chloride or distill before use.3. Ensure at least 1.1 equivalents of base are used. |

| Reaction Stalls (Incomplete) | 1. Insufficient reaction time.2. Low reaction temperature. | 1. Allow the reaction to stir for a longer period (up to 24h).2. Gentle heating (e.g., to 40 °C) can be attempted, but monitor for side products. |

| Difficult Purification | Presence of starting material or side products (e.g., cyclopropanecarboxylic acid). | Ensure the aqueous work-up is performed thoroughly. The NaHCO₃ wash is critical for removing acidic impurities. If co-eluting, consider an alternative solvent system for chromatography or recrystallization. |

References

- Vertex AI Search. Cyclopropanecarbonyl Chloride - Material Safety Data Sheet (MSDS). [Online].

- Apollo Scientific. Cyclopropanecarbonyl chloride - Safety Information. [Online].

- Fisher Scientific. SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. (2010). [Online].

- ECHEMI. Benzamide,N-(cyclopropylcarbonyl)- SDS, 756488-67-2 Safety Data Sheets. [Online].

- Thermo Fisher Scientific. SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. (2010). [Online].

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical and Bio-Medical Science.

- Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.

- Royal Society of Chemistry. Supplementary Information for N-Alkylbenzamides. [Online].

- Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Online].

- Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (n.d.). PMC.

- Synthesis and neuroleptic activity of benzamides. (n.d.).

- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzamides. [Online].

- NIST. N-cyclopropyl-N-methyl-benzamide. NIST Chemistry WebBook. [Online].

- PubChem. Benzamide, N-cyclopropyl-. [Online].

- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses, 99, 305-325.

- Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC c

- BenchChem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. [Online].

Sources

Application Note: Solvent Selection Protocols for N-(Cyclopropylcarbonyl)benzamide Reactivity and Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis and functionalization of acylbenzamides, specifically N-(cyclopropylcarbonyl)benzamide , represent a critical juncture in modern medicinal chemistry. Featuring a highly conjugated, electron-deficient N-H bond flanked by two carbonyl centers, this compound exhibits divergent reactivity profiles depending entirely on the reaction microenvironment.

As a Senior Application Scientist, I have observed that the most common point of failure in acylbenzamide functionalization is arbitrary solvent selection. Choosing the wrong solvent leads to competitive solvolysis, incomplete base dissolution, or transition-metal catalyst deactivation. This application note establishes a field-proven, causality-driven framework for selecting the optimal solvent systems for two primary transformations: Base-promoted N-alkylation and Pd-catalyzed acyl Buchwald-Hartwig transamidation .

Mechanistic Rationale: The Causality of Solvent Selection

Understanding the intrinsic reactivity of N-(cyclopropylcarbonyl)benzamide is paramount. The molecule behaves similarly to an imide; the central nitrogen is weakly nucleophilic but highly acidic (pKa ~ 8–10).

-

N-Alkylation & The Phase-Transfer Dilemma: Traditional N-alkylation relies on polar aprotic solvents (DMF, DMSO) to stabilize the resulting imidate/amide anion. However, the inorganic bases required (e.g., K₂CO₃) have notoriously poor solubility in organic solvents. To overcome this, we employ Liquid-Assisted Grinding (LAG) . By using mechanical force in a ball mill with only a catalytic amount of DMF, we bypass bulk solubility issues, lower the activation barrier, and prevent the [1, 2].

-

C–N Bond Activation (Transamidation): The N–C(O) bond is historically inert. Activating it requires Pd(II)-NHC precatalysts. Traditional ethereal solvents like 1,2-dimethoxyethane (DME) are toxic and environmentally hazardous. Recent breakthroughs demonstrate that 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) are not just green alternatives; they are kinetically superior. 2-MeTHF weakly coordinates to the palladium center, facilitating rapid precatalyst activation while maintaining a high environmental score [3].

-

Hydrolytic Cleavage: In protic environments (water, alcohols), the electrophilic carbonyl carbons are susceptible to nucleophilic attack, leading to the cleavage of the imide bond into benzamide and cyclopropanecarboxylic acid. Thus, protic solvents must be strictly avoided unless solvolysis is the intended pathway [4].

Solvent Selection Decision Tree

Figure 1: Decision tree for solvent selection based on the targeted reaction pathway.

Quantitative Data: Solvent Impact on Transamidation

To empirically justify the shift away from hazardous solvents, Table 1 summarizes the performance of various solvents in the Pd-catalyzed transamidation of acylbenzamides.

Table 1: Solvent Comparison for Acyl Buchwald-Hartwig Transamidation

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) | E-factor Impact | Recommendation |

| 2-MeTHF | 6.97 | 80 | >90% | Low (Bio-renewable) | Highly Recommended |

| MTBE | 2.60 | 55 | 85% | Low | Recommended |

| DME | 7.20 | 85 | 80% | High (Toxic) | Avoid |

| Toluene | 2.38 | 110 | 70% | Moderate | Context-Dependent |

| DMF | 36.70 | 153 | <20% | High | Not Recommended |

Data synthesized from the green-solvent selection guidelines for C–N cross-coupling [3].

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating in-line analytical checks, researchers can confirm mechanistic success without halting the workflow.

Protocol A: Mechanochemical N-Alkylation via Liquid-Assisted Grinding (LAG)

Objective: Achieve high-yielding N-alkylation while circumventing the poor solubility of inorganic bases in bulk organic solvents.

Materials:

-

N-(cyclopropylcarbonyl)benzamide (1.0 equiv, 1.0 mmol)

-

Alkyl halide (e.g., benzyl bromide) (1.2 equiv, 1.2 mmol)

-

Anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol)

-

N,N-Dimethylformamide (DMF) (Catalytic LAG agent, 2 µL/mg of total solid)

Step-by-Step Methodology:

-

Milling Preparation: To a 10 mL stainless steel milling jar, add N-(cyclopropylcarbonyl)benzamide and anhydrous K₂CO₃. Add a single 10 mm stainless steel grinding ball.

-

Pre-Grinding (Salt Formation): Mill the dry mixture at 30 Hz for 15 minutes.

-

Causality Check: This step mechanically forces the deprotonation of the acidic N-H bond, generating the potassium imide salt in situ, which is highly reactive.

-

-

LAG Activation: Open the jar and add the alkyl halide followed by the catalytic amount of DMF (approx. 40-50 µL).

-

Reaction Milling: Mill the mixture at 30 Hz for an additional 60 minutes.

-

Workup: Extract the solid residue with ethyl acetate (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Check: Perform ex situ ATR-FTIR on the crude solid before workup. The complete disappearance of the distinct N-H stretching frequency (~3200 cm⁻¹) and the shift of the carbonyl stretches confirm quantitative conversion to the N-alkylated product [2].

Protocol B: Pd-Catalyzed Acyl Buchwald-Hartwig Transamidation in 2-MeTHF

Objective: Perform a C–N to C–N' cross-coupling using a green solvent that actively facilitates catalyst turnover.

Materials:

-

N-(cyclopropylcarbonyl)benzamide (1.0 equiv, 0.5 mmol)

-

Exogenous Amine (e.g., aniline) (2.0 equiv, 1.0 mmol) *[Pd(IPr)(cin)Cl] precatalyst (3 mol%)

-

K₂CO₃ (3.0 equiv, 1.5 mmol)

-

Anhydrous 2-MeTHF (0.25 M, 2.0 mL)

-

Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a glovebox or under standard Schlenk conditions, charge an oven-dried 10 mL reaction vial with the acylbenzamide, K₂CO₃, [Pd(IPr)(cin)Cl], and the internal standard.

-

Solvent Addition: Add anhydrous 2-MeTHF (2.0 mL) followed by the exogenous amine.

-

Causality Check: 2-MeTHF is chosen over toluene or DME because its weak coordinating ability stabilizes the highly active Pd(0) species generated after the reduction of the precatalyst, preventing catalyst aggregation (blackening) while avoiding over-coordination that would stall the catalytic cycle [3].

-

-

Heating: Seal the vial with a Teflon-lined cap and stir at 110 °C for 4 hours.

-

Quench & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (2 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

Self-Validation Check: Analyze the crude filtrate via ¹H NMR. Compare the integration of the internal standard (1,3,5-trimethoxybenzene, aromatic singlet at δ 6.08 ppm) against the newly formed amide product. The absence of cyclopropanecarboxylic acid peaks indicates that C–N activation occurred cleanly without competitive hydrolytic cleavage.

Mechanistic Pathway in 2-MeTHF

Figure 2: Mechanistic pathway of Pd-catalyzed transamidation in 2-MeTHF.

Conclusion

The functionalization of N-(cyclopropylcarbonyl)benzamide demands rigorous solvent selection. For N-alkylation, discarding bulk solvents in favor of mechanochemical Liquid-Assisted Grinding (LAG) with catalytic DMF resolves the inherent solubility limitations of inorganic bases. Conversely, for advanced C–N bond activation via Buchwald-Hartwig transamidation, 2-MeTHF serves as a kinetically privileged, environmentally sustainable medium that actively participates in stabilizing the catalytic cycle. By applying these validated protocols, researchers can ensure high fidelity, reproducibility, and alignment with modern green chemistry mandates.

References

-

Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 2017, 13, 1745–1752. Available at:[Link]

-

Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 2021, 9(44), 14937–14945. Available at:[Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 2022, 27(10), 3282. Available at:[Link]

Application Note: Catalytic Architectures for the Synthesis of N-Acylbenzamides

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced catalytic methodologies, mechanistic causality, and self-validating experimental protocols.

Executive Summary

N-Acylbenzamides (imides) are highly versatile structural motifs found in numerous biologically active natural products and FDA-approved pharmaceuticals (e.g., aniracetam, thalidomide, ethosuximide). Traditionally, the synthesis of these acyclic imides relied on the Mumm rearrangement of isoimides, which necessitated harsh, moisture-sensitive dehydrating agents like POCl₃ or SOCl₂. These classical methods suffer from poor functional group tolerance and generate stoichiometric toxic waste.

This application note details state-of-the-art transition-metal-catalyzed protocols for N-acylbenzamide synthesis. By leveraging Palladium (Pd) and Copper (Cu) catalysis, researchers can bypass aggressive reagents, enabling late-stage functionalization of complex APIs. We will dissect the mechanistic causality behind three distinct approaches:

-

Palladium-Catalyzed Three-Component Coupling (Aryl Halides + Isocyanides + Carboxylic Acids)

-

Palladium-Catalyzed C–H Functionalization (Aldehydes + Secondary Amides)

-

Copper-Catalyzed Ligand-Free Amidation (Benzylic Hydrocarbons + Amides)

Palladium-Catalyzed Three-Component Coupling

Mechanistic Causality & Design

The direct coupling of aryl halides, isocyanides, and carboxylic acids offers a highly atom-economical route to N-acylbenzamides [1]. However, a fundamental challenge in this chemistry is catalyst poisoning. Isocyanides are potent σ-donors and π-acceptors; high local concentrations will over-coordinate the Pd(0) center, completely shutting down the catalytic cycle.

To circumvent this, the protocol employs two critical control elements:

-

Slow Addition: Isocyanide is introduced via a syringe pump over several hours.

-

Biphasic Solvent System: An organic/aqueous mixture (e.g., EtOAc/H₂O) is utilized. The biphasic nature limits the solubility and partitioning of the isocyanide into the Pd-rich organic phase, maintaining a low steady-state concentration.

This ensures that the oxidative addition of the aryl halide to Pd(0) occurs before isocyanide coordination. Following isocyanide insertion and ligand exchange with the carboxylic acid, reductive elimination yields an O-acyl isoimide. This intermediate undergoes a spontaneous 1,3-(O→N) acyl transfer (Mumm rearrangement) to furnish the thermodynamically stable N-acylbenzamide.

Pd-catalyzed 3-component synthesis of N-acylbenzamides via Mumm rearrangement.

Protocol 1: Biphasic Synthesis of Acyclic Imides

Self-Validating Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous organic layer as the Pd catalyst fully activates and the isoimide intermediate forms.

Reagents:

-

Aryl halide (1.0 mmol)

-

Carboxylic acid (1.5 mmol, 1.5 equiv)

-

Isocyanide (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Solvent: EtOAc / H₂O (1:1 v/v, 4.0 mL total)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (11.2 mg), K₂CO₃ (276 mg), aryl halide (1.0 mmol), and carboxylic acid (1.5 mmol).

-

Solvent Addition: Add 2.0 mL of EtOAc and 2.0 mL of deionized H₂O. Seal the tube with a rubber septum and purge the system with Argon for 5 minutes.

-

Heating & Slow Addition: Heat the biphasic mixture to 60 °C in an oil bath with vigorous stirring (1000 rpm is required to maximize the interfacial surface area). Dissolve the isocyanide (1.2 mmol) in 1.0 mL of EtOAc and add it dropwise via a syringe pump over exactly 2 hours (0.5 mL/h).

-

Reaction Monitoring: After the addition is complete, stir for an additional 2 hours. Validate completion via TLC (Hexanes/EtOAc 3:1); the highly UV-active aryl halide spot should be completely consumed.

-

Workup: Cool to room temperature. Dilute with 10 mL EtOAc and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted carboxylic acid, followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-acylbenzamide.

Palladium-Catalyzed C–H Functionalization of Aldehydes

Mechanistic Causality & Design

Directly coupling aldehydes with secondary amides bypasses the need for pre-activated acyl chlorides. This protocol utilizes a Pd(II)/Pd(IV) catalytic cycle driven by an external oxidant [2]. The secondary amide acts as both the nucleophile and the directing group. The oxidant (e.g., K₂S₂O₈ or TBHP) generates radical species that abstract the aldehydic hydrogen, facilitating the formation of an acyl radical that adds to the Pd(II) center, oxidizing it to Pd(IV). Subsequent reductive elimination yields the N-acylbenzamide.

Protocol 2: Oxidative Amidation of Aldehydes

Reagents:

-

Aldehyde (0.5 mmol)

-

Secondary amide (N-substituted benzamide) (0.6 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.025 mmol, 5 mol%)

-

K₂S₂O₈ (1.0 mmol, 2.0 equiv)

-

Solvent: Chlorobenzene (2.0 mL)

Step-by-Step Methodology:

-